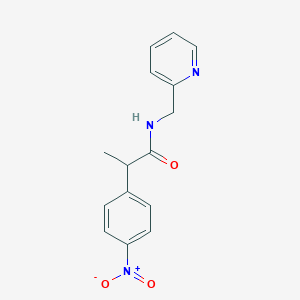![molecular formula C17H24FNO5 B4074989 1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074989.png)
1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid
Übersicht
Beschreibung
1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid is a chemical compound that combines the structural features of azepane and oxalic acid with a fluorophenoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]azepane typically involves the reaction of azepane with 3-(4-fluorophenoxy)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-[3-(4-Fluorophenoxy)propyl]azepane may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenoxy group or the azepane ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepane or fluorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenoxy)propyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity and selectivity, while the azepane ring provides structural stability. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Fluorophenoxy)propyl]piperazine: Similar structure but with a piperazine ring instead of azepane.
1-[3-(4-Fluorophenoxy)propyl]morpholine: Contains a morpholine ring instead of azepane.
Uniqueness: 1-[3-(4-Fluorophenoxy)propyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluorophenoxy group and azepane ring enhances its potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.C2H2O4/c16-14-6-8-15(9-7-14)18-13-5-12-17-10-3-1-2-4-11-17;3-1(4)2(5)6/h6-9H,1-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONYMMPHGQRPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4074915.png)
![1-[3-(4-Iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4074917.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)
![1-[2-(2-Chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074951.png)
![oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4074952.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074969.png)
![methyl 2-[3-(diallylamino)propoxy]benzoate oxalate](/img/structure/B4074977.png)

![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)

![1-[3-(3-bromophenoxy)propyl]azepane oxalate](/img/structure/B4075007.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4075015.png)
